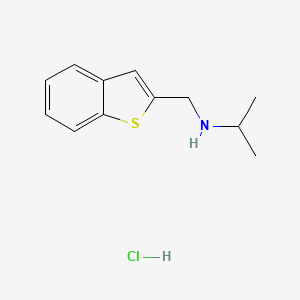![molecular formula C7H8N4 B1396324 3-Pyrazol[1,5-a]pyrimidinylmethanamin CAS No. 933749-82-7](/img/structure/B1396324.png)
3-Pyrazol[1,5-a]pyrimidinylmethanamin
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound that has been studied for its potential antimicrobial properties . It is composed of a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives has been reported in several studies . For instance, one study proposed a reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives in excellent yields under microwave irradiation .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been characterized by spectral data in several studies . For example, one study confirmed the structure of a derivative of this compound by X-ray diffraction analysis of its single crystal .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have also been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antitumor-Anwendungen
Pyrazolo[1,5-a]pyrimidin-Derivate sind bekannt für ihre große Bedeutung in der medizinischen Chemie, insbesondere im Bereich der Krebsforschung . Sie wurden als Antitumor-Scaffold verwendet . Die strukturelle Vielfalt dieser Verbindungen ermöglicht einen synergistischen Effekt zwischen neuen Synthesewegen und den möglichen Anwendungen dieser Verbindungen .
Enzymatische Inhibitoren Aktivität
Diese Verbindungen haben ein Potenzial in der enzymatischen Inhibitoren Aktivität gezeigt . Dies könnte zu neuen rationalen und effizienten Designs von Medikamenten führen, die den Pyrazolo[1,5-a]pyrimidin-Kern tragen .
CDK2-Hemmung
Pyrazolo[1,5-a]pyrimidin-Derivate wurden als neuartige CDK2-zielgerichtete Verbindungen synthetisiert . Die CDK2-Hemmung ist ein vielversprechendes Ziel für die Krebsbehandlung, das Tumorzellen selektiv angreift .
Antibakterielle Aktivität
Pyrazolo[1,5-a]pyrimidin-Derivate haben eine antibakterielle Aktivität gegen sowohl Gram-positive als auch Gram-negative Bakterien gezeigt .
Antidiabetische Anwendungen
Die Pyrazolopyrimidin-Einheit wurde bei der Entwicklung vieler pharmazeutischer Verbindungen verwendet, die eine Vielzahl von medizinischen Anwendungen haben, darunter auch antidiabetische .
Anwendungen gegen Alzheimer-Krankheit
Pyrazolopyrimidin-Derivate wurden auch bei der Behandlung der Alzheimer-Krankheit eingesetzt .
Anwendungen gegen Entzündungen
Diese Verbindungen haben ein Potenzial in Anwendungen gegen Entzündungen gezeigt .
Anwendungen als Antioxidantien
Pyrazolopyrimidin-Derivate wurden aufgrund ihrer Anwendungen als Antioxidantien eingesetzt .
Zukünftige Richtungen
The future directions of research on pyrazolo[1,5-a]pyrimidin-3-ylmethanamine could involve further exploration of its potential as an antitumor compound , as well as its potential for optical applications . Additionally, more research is needed to fully understand its mechanism of action and to assess its safety and hazards .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is known to primarily target Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in the regulation of the cell cycle, and it plays a significant role in cell proliferation and growth .
Mode of Action
It is suggested that this compound may inhibit the activity of cdk2, thereby affecting the cell cycle progression . The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is the cell cycle regulation pathway. By inhibiting CDK2, this compound can disrupt the normal progression of the cell cycle, leading to the arrest of cell growth and proliferation . The downstream effects of this disruption can include the induction of cell death or apoptosis, particularly in rapidly dividing cells .
Pharmacokinetics
It is suggested that this compound may have good bioavailability . The impact of these properties on the compound’s bioavailability is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine’s action primarily involve the disruption of the cell cycle. By inhibiting CDK2, this compound can prevent cells from progressing through the cell cycle, leading to cell growth arrest . This can result in the induction of cell death or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of this compound as a therapeutic agent .
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting potent antibacterial activity . The compound interacts with enzymes such as Bacillus subtilis and Escherichia coli, inhibiting their growth and proliferation. Additionally, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been found to bind to fungal proteins, enhancing its antifungal properties .
Cellular Effects
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity and function, resulting in inhibited growth and replication . The compound also modulates gene expression by binding to specific DNA sequences, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to bacterial and fungal enzymes, inhibiting their catalytic activity . This inhibition disrupts essential biochemical pathways, leading to cell death. Additionally, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation . Long-term studies have shown that pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can have sustained effects on cellular function, including prolonged inhibition of bacterial and fungal growth . The compound’s efficacy may diminish over extended periods due to metabolic degradation and environmental factors.
Dosage Effects in Animal Models
The effects of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and antifungal activity without significant toxicity . At higher doses, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell . Additionally, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can affect the activity of metabolic enzymes, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine within cells and tissues involve specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux pumps and other transporters . Once inside the cell, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its affinity for specific cell types and its ability to penetrate biological barriers.
Subcellular Localization
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine exhibits specific subcellular localization, which affects its activity and function. The compound is targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, the compound’s localization to the mitochondria can influence cellular energy metabolism and apoptosis.
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZCMUHPMQSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



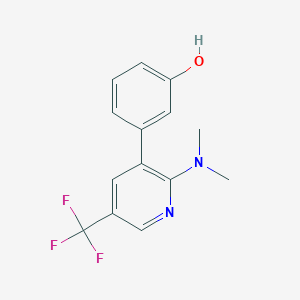
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)
![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)
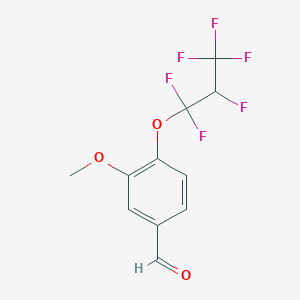
![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
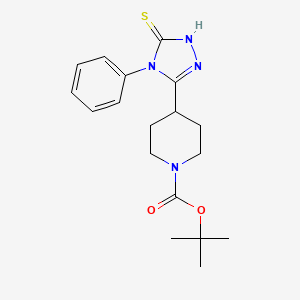
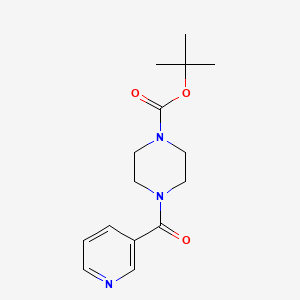
![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
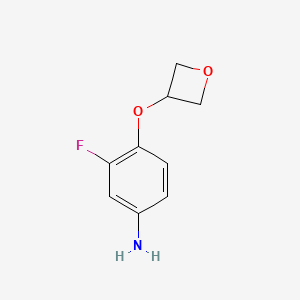
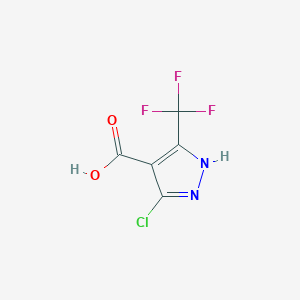
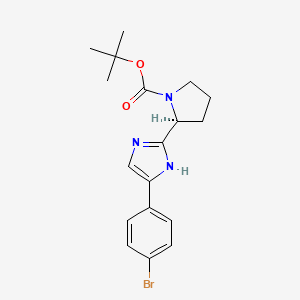
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
